Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate
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Overview
Description
Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate is an organic compound with the molecular formula C12H24O3Si It is a derivative of heptenoic acid, where the hydroxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate can be synthesized through a multi-step process. One common method involves the protection of the hydroxyl group of heptenoic acid with a trimethylsilyl group, followed by esterification with ethanol. The reaction typically requires a silylating agent such as trimethylsilyl chloride and a base like pyridine to facilitate the protection step. The esterification can be carried out using an acid catalyst such as sulfuric acid or a base catalyst like sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality. Industrial methods may also employ alternative silylating agents and catalysts to optimize the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted heptenoates.
Scientific Research Applications
Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The ester group can undergo hydrolysis to release the active heptenoic acid derivative, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxyhept-5-enoate: Lacks the trimethylsilyl group, making it less stable and reactive.
Methyl 4-[(trimethylsilyl)oxy]hept-5-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-[(trimethylsilyl)oxy]hex-5-enoate: Similar structure but with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
96759-95-4 |
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Molecular Formula |
C12H24O3Si |
Molecular Weight |
244.40 g/mol |
IUPAC Name |
ethyl 4-trimethylsilyloxyhept-5-enoate |
InChI |
InChI=1S/C12H24O3Si/c1-6-8-11(15-16(3,4)5)9-10-12(13)14-7-2/h6,8,11H,7,9-10H2,1-5H3 |
InChI Key |
DPBKOBLSWFGRFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C=CC)O[Si](C)(C)C |
Origin of Product |
United States |
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